molecular formula C9H9NO4 B14442010 Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate CAS No. 76470-28-5

Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate

Cat. No.: B14442010
CAS No.: 76470-28-5
M. Wt: 195.17 g/mol
InChI Key: CIEFYVLFYGURSP-UHFFFAOYSA-N
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Description

Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate typically involves multi-step reactions. One efficient method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot, three-component reaction is notable for its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be explored for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.

    Reduction: This can modify the electronic properties of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate can be compared with other heterocyclic compounds such as:

The uniqueness of ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate lies in its fused dioxole and pyridine ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and materials science.

Biological Activity

Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

  • Chemical Formula: C9H9NO4
  • CAS Number: 76470-28-5
  • Molecular Structure: The compound features a fused dioxole and pyridine ring system, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures (around 100°C) under neat conditions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

Pathogen MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Pseudomonas aeruginosaNot specifiedVariable

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The compound's effectiveness is highlighted by its MIC values compared to standard antifungal drugs like fluconazole.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Various substituents on the pyridine ring can enhance or diminish activity. Key findings from SAR studies include:

  • Electron-Withdrawing Groups (EWGs) : Presence of EWGs generally increases antibacterial potency.
  • Electron-Donating Groups (EDGs) : These groups can have varied effects depending on their position on the ring.

For instance, compounds with halogen substituents demonstrated superior inhibitory effects against cancer cell lines such as HeLa and A549 .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was assessed for its efficacy against biofilms formed by MRSA and other resistant strains. Results indicated that the compound exhibited significant biofilm inhibition at concentrations lower than those required for planktonic growth inhibition .

Evaluation in Cancer Research

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated promising cytotoxicity against human colon adenocarcinoma HT-29 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Properties

IUPAC Name

ethyl [1,3]dioxolo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(4-10-6)14-5-13-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFYVLFYGURSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502586
Record name Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-28-5
Record name Ethyl 1,3-dioxolo[4,5-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76470-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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